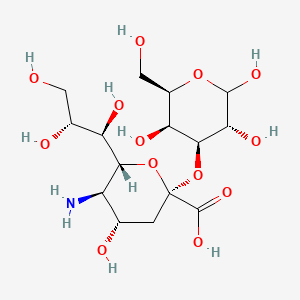

Neu(a2-3)Gal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neu(a2-3)Gal is a useful research compound. Its molecular formula is C15H27NO13 and its molecular weight is 429.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality Neu(a2-3)Gal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neu(a2-3)Gal including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuraminidase 3 (NEU3) Isoenzyme Inhibitors : The selective inhibitors targeting the human NEU3 isoenzyme have potential as tools for studying biological functions and applications in diseases like cancer, atherosclerosis, and diabetes (Guo et al., 2018).

Neu Oncogene : The neu oncogene encodes a protein similar to the epidermal growth factor receptor, indicating its potential role as the receptor for an unidentified growth factor. This finding has implications for neuro- and glioblastomas research (Bargmann, Hung, & Weinberg, 1986).

Cytoplasmic Domain of p185neu : The cytoplasmic domain of p185neu functions as a transcriptional activator and is associated with nuclear localization, which is relevant in molecular biology and genetic regulation studies (Xie & Hung, 1994).

Molecular Dynamics of Neu5Ac (2-3) Gal Linkage : Molecular dynamics simulations have shown an equilibrium among multiple conformations for the Neu5Ac (2-3) Gal linkage in cell surface glycolipids and glycoproteins, which is significant for understanding cellular interactions and molecular structure (Mukhopadhyay & Bush, 1994).

HER2/neu-derived Peptides in Cancer : HER2/neu-derived peptides are shared antigens among human non-small cell lung cancer and ovarian cancer. This discovery has implications for developing targeted cancer therapies and understanding tumor biology (Yoshino et al., 1994).

Neu Oncogene Activation : A single point mutation in the transmembrane domain of p185 is responsible for activating the neu oncogene. This finding is significant for cancer research, particularly in the context of neuro- and glioblastomas (Bargmann, Hung, & Weinberg, 1986).

Neuraminidase-1 in Heart Failure : Systemic NEU1 inhibition might reduce heart failure after ischemia/reperfusion injury, which is relevant for cardiovascular research (Heimerl et al., 2020).

GM3 Gangliosides Study : GM3 gangliosides show flexibility for both the Neu-Gal and Gal-Glc linkages, as evidenced by molecular dynamics simulations. This research aids in understanding cell membrane dynamics and interactions (Siebert et al., 1992).

properties

IUPAC Name |

(2S,4S,5R,6R)-5-amino-4-hydroxy-2-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO13/c16-7-4(19)1-15(14(25)26,28-11(7)8(21)5(20)2-17)29-12-9(22)6(3-18)27-13(24)10(12)23/h4-13,17-24H,1-3,16H2,(H,25,26)/t4-,5+,6+,7+,8+,9-,10+,11+,12-,13?,15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEYTELBKRMDEE-OVDIROPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)OC2C(C(OC(C2O)O)CO)O)C(C(CO)O)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)O)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)[C@@H]([C@@H](CO)O)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neu(a2-3)Gal | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride](/img/structure/B8136306.png)

![Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8136319.png)

![2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8136372.png)

![4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide hydrochloride](/img/structure/B8136378.png)